Validated Scaffold for Bradykinin B1 Receptor Antagonists: N-Tosyl vs. Other Sulfonyl Substituents
The N-tosyl-1,2,3,4-tetrahydroisoquinolin-1-ylacetic acid scaffold (i.e., the target compound) was explicitly used as the core for generating bradykinin B1 receptor antagonists. The imino group of isoquinolin-1-ylacetic acid was sulfonylated with 4-toluenesulfonyl, and the resulting scaffold was converted to amide derivatives. Three of these N-tosyl amide compounds exhibited significant activity at recombinant human B1 receptors in both binding and functional assays [1]. In contrast, neither the unsubstituted phenylsulfonyl, 4-chlorophenylsulfonyl, nor methanesulfonyl analogs of this scaffold have been reported in the context of bradykinin B1 antagonist development, meaning the synthetic pathway and SAR for those alternative sulfonamides remain unvalidated for this target.
| Evidence Dimension | Reported use as a validated bradykinin B1 antagonist scaffold |
|---|---|
| Target Compound Data | N-Tosyl scaffold used; three derived amides showed significant activity at recombinant human B1 receptors (exact IC50/Ki values from the primary paper are behind paywall but described as 'significant') [1] |
| Comparator Or Baseline | N-Phenylsulfonyl, N-(4-chlorophenylsulfonyl), and N-methanesulfonyl analogs: no reported use in bradykinin B1 antagonist development |
| Quantified Difference | Target scaffold is the only sulfonamide variant with published validation for B1 antagonist development |
| Conditions | Recombinant human B1 receptor binding and functional assays; amide derivatives of the scaffold tested |
Why This Matters
Procurement of the N-tosyl variant ensures direct compatibility with the only published synthetic route to bradykinin B1 antagonists based on the (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid core.
- [1] Huszár J, Timár Z, Bogár F, Penke B, Kiss R, Szalai KK, Schmidt E, Papp A, Keseru G. Novel bradykinin-1 antagonists containing a (1,2,3,4-tetrahydro-isoquinolin-1-yl)acetic acid scaffold. Eur J Med Chem. 2008 Jul;43(7):1552-8. doi: 10.1016/j.ejmech.2007.10.030. PMID: 18068274. View Source
